Amtolmetin guacil

Vue d'ensemble

Description

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. It is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. This compound is used primarily for managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amtolmetin guacil is synthesized through the amidation of tolmetin with glycine. The process involves the reaction of tolmetin with glycine under controlled conditions to form the amide bond, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize efficiency and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Amtolmetin guacil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and therapeutic action .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to produce tolmetin, MED5, and guaiacol. .

Oxidation: The compound can undergo oxidation reactions, which are crucial for its metabolic breakdown and elimination

Reduction: Reduction reactions may also occur, contributing to the formation of various metabolites

Major Products Formed: The primary products formed from the hydrolysis of this compound are tolmetin, MED5, and guaiacol. These metabolites play a significant role in the compound’s pharmacological effects .

Applications De Recherche Scientifique

Pain Management in Osteoarthritis and Rheumatoid Arthritis

Numerous studies have demonstrated the effectiveness of amtolmetin guacil in managing pain associated with osteoarthritis (OA) and rheumatoid arthritis (RA). In a comparative study involving 600 subjects, this compound was shown to have a significant analgesic effect, with over 72% of patients experiencing a reduction in pain levels by 40% or more . Furthermore, the compound exhibited a favorable safety profile, with fewer adverse events leading to treatment discontinuation compared to other NSAIDs such as diclofenac and piroxicam .

| Study | Patient Population | Pain Reduction | Adverse Events |

|---|---|---|---|

| OA patients | 72.5% | Lower than diclofenac | |

| RA patients | Significant reduction | Mild/moderate events |

Gastrointestinal Safety

One of the standout features of this compound is its gastrointestinal sparing effect. In randomized controlled trials, it was noted that patients taking this compound exhibited a significantly lower incidence of gastrointestinal adverse events compared to those on traditional NSAIDs . Specifically, the odds ratio for severe gastric lesions was reported at 0.3, indicating a much lower risk of serious gastrointestinal complications .

Long-Term Use and Tolerability

Long-term administration of this compound has been shown to be safe and effective for chronic pain management in conditions such as OA and RA. A study highlighted that patients using this compound over extended periods experienced fewer gastrointestinal issues than those on standard NSAIDs, making it a viable option for long-term therapy . The overall assessment of tolerability was positive, with 89% of patients rating their experience as good or excellent .

Intestinal Inflammations

Research has indicated potential applications of this compound in treating intestinal inflammatory conditions, such as inflammatory bowel disease (IBD). Its anti-inflammatory properties may provide therapeutic benefits in managing symptoms associated with these conditions due to its ability to reduce inflammation without the common gastrointestinal side effects seen with other NSAIDs .

Postoperative Pain Management

This compound's analgesic properties make it suitable for postoperative pain management. Studies have suggested that it can effectively manage pain while minimizing the risk of gastrointestinal complications that often arise from conventional NSAIDs used in postoperative settings.

Conclusion and Future Directions

This compound represents a promising option for managing pain in chronic inflammatory diseases while maintaining a favorable safety profile regarding gastrointestinal health. Its unique mechanism offers an alternative for patients who are intolerant to traditional NSAIDs. Future research should focus on large-scale long-term studies to further elucidate its efficacy and safety across diverse patient populations.

The underutilization of this compound in clinical practice suggests a need for increased awareness among healthcare providers regarding its benefits and applications in various inflammatory conditions.

Mécanisme D'action

Amtolmetin guacil exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Additionally, this compound stimulates capsaicin receptors present on gastrointestinal walls due to the presence of a vanillic moiety. It also releases nitric oxide, which has gastroprotective properties. This dual action helps in minimizing gastrointestinal side effects while providing effective anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Amtolmetin guacil is unique among NSAIDs due to its prodrug status and its distinct mechanism of action, which helps to minimize gastrointestinal side effects. Similar compounds include:

Tolmetin: The active metabolite of this compound, known for its anti-inflammatory properties but with higher gastrointestinal side effects

Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties but a higher risk of gastrointestinal complications

Naproxen: Another common NSAID with effective anti-inflammatory action but also associated with gastrointestinal side effects

This compound’s unique ability to release nitric oxide and its selective inhibition of COX-2 over COX-1 make it a preferable choice for patients requiring long-term NSAID therapy with reduced gastrointestinal risks .

Activité Biologique

Amtolmetin guacil (AMG) is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its unique biological activity, particularly its gastrointestinal (GI) sparing effects compared to traditional NSAIDs. This article reviews the biological activity of AMG, focusing on its efficacy, safety profile, and pharmacological mechanisms based on diverse research findings.

This compound's anti-inflammatory properties are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain. However, AMG is distinct due to its vanillic moiety , which interacts with capsaicin receptors, leading to the release of calcitonin gene-related peptide (CGRP) and increased nitric oxide (NO) production. This mechanism is believed to counteract the adverse effects typically associated with COX inhibition, particularly in the gastrointestinal tract .

Efficacy in Clinical Studies

Clinical studies have demonstrated AMG's effectiveness in treating conditions such as osteoarthritis and rheumatoid arthritis. A comparative study showed that patients treated with AMG experienced a 55% reduction in pain intensity after 30 days, compared to a 30% reduction for those receiving diclofenac sodium . Moreover, AMG was associated with significant improvements in functional abilities as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and Lequesne Index .

Table 1: Efficacy Comparison of AMG and Diclofenac Sodium

| Parameter | AMG (600 mg) | Diclofenac Sodium (50 mg) |

|---|---|---|

| Pain Reduction at 30 Days | 55% | 30% |

| Functional Improvement | 50% | 30% |

Safety Profile

One of the most significant advantages of AMG over traditional NSAIDs is its gastrointestinal safety . Studies indicate that AMG has a lower incidence of severe adverse events, particularly gastrointestinal complications such as duodenal ulcers. In trials comparing AMG with other NSAIDs like diclofenac and celecoxib, patients on AMG reported fewer GI symptoms and serious adverse events leading to withdrawal from treatment .

Table 2: Adverse Events Reported

| Type of Adverse Event | AMG Group (%) | Other NSAIDs Group (%) |

|---|---|---|

| Mild/Moderate AEs | 92.3 | 91.5 |

| Severe AEs | 7.7 | 15.0 |

| Duodenal Ulcers | Significantly lower in AMG group |

Pharmacokinetics

Pharmacokinetic studies have established that AMG and its active metabolites—tolmetin sodium and tolmetin glycinamide—exhibit favorable absorption characteristics. A bioequivalence study demonstrated that both test and reference formulations of AMG were bioequivalent within the FDA guidelines, indicating consistent pharmacological activity across different formulations .

Case Studies

Several case studies reinforce the clinical findings regarding the efficacy and safety of AMG:

- Case Study on Osteoarthritis : A cohort of elderly patients with knee osteoarthritis was treated with AMG for four weeks. Results showed a marked improvement in pain scores and functional mobility without significant GI side effects, making it a preferred option for patients at high risk for gastrointestinal complications .

- Long-term Use Analysis : A long-term observational study indicated that patients using AMG over extended periods reported sustained relief from chronic pain conditions while experiencing fewer gastrointestinal issues compared to those on conventional NSAIDs .

Propriétés

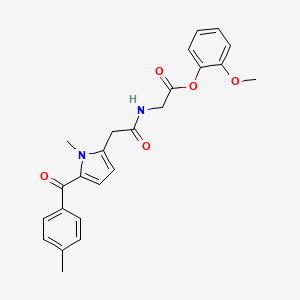

IUPAC Name |

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNMKKMGIAGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236291 | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87344-06-7 | |

| Record name | Amtolmetin guacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amtolmetin guacil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMTOLMETIN GUACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the increased nitric oxide production relate to gastroprotection?

A1: Nitric oxide plays a crucial role in maintaining the integrity of the gastric mucosa. It promotes mucus secretion, enhances mucosal blood flow, and aids in tissue repair. By selectively increasing NO levels in the stomach, amtolmetin guacil may offer protection against the damaging effects of other NSAIDs [, ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C24H24N2O5 and a molecular weight of 420.45 g/mol [].

Q3: Is there any information available on the spectroscopic data for this compound?

A3: While the provided research does not delve into detailed spectroscopic analysis, it mentions utilizing UV detection at specific wavelengths for analytical purposes. For example, one study used a UV detector set at 313 nm for HPLC analysis []. This suggests the molecule absorbs in the UV region, a common characteristic of aromatic compounds.

Q4: How stable is this compound under different conditions?

A4: Research indicates that this compound can be susceptible to degradation under certain conditions. Studies have explored its stability in acidic and alkaline environments, as well as its susceptibility to oxidation, heat, and light exposure [].

Q5: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?

A5: While the provided research does not specify particular formulation strategies, it highlights the importance of analytical method validation for quality control and assurance during development, manufacturing, and distribution [].

Q6: What is known about the metabolism of this compound?

A6: this compound is a prodrug that is metabolized in the body to its active metabolites. Interestingly, there are species differences in its metabolic pathway. In humans, it is primarily metabolized to MED5 and MED5 methyl ester, with minimal conversion to tolmetin. In contrast, in rats, it forms both MED5 (predominant) and tolmetin [].

Q7: Are there any studies comparing the pharmacokinetic parameters of this compound to its parent compound, tolmetin?

A7: Research comparing the pharmacokinetics of this compound and tolmetin in rats confirms that after oral administration of this compound, it converts to tolmetin, resulting in similar pharmacokinetic profiles for both compounds []. This finding suggests that while the initial metabolism might differ, the ultimate active compound could be similar in rats.

Q8: What evidence supports the efficacy of this compound in treating osteoarthritis?

A8: Several studies, including an open-label multicenter observational study, suggest that this compound demonstrates efficacy in managing knee osteoarthritis symptoms. Researchers observed significant reductions in pain, stiffness, and improvements in functional activity in patients treated with this compound [, , ].

Q9: Are there any studies exploring the effects of this compound on biomarkers related to inflammation or disease progression?

A9: While the provided research focuses primarily on clinical outcomes like pain and stiffness, one study investigated the effects of this compound on adhesion molecules and vascular endothelial growth factor A in patients with ankylosing spondylitis []. This research delves into the potential of this compound to modulate inflammatory processes.

Q10: What analytical techniques are commonly employed to quantify this compound and its metabolites?

A10: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for determining the concentrations of this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations [, , , ].

Q11: Are there any alternative analytical methods for this compound analysis?

A11: Besides HPLC-UV, research highlights the development and validation of a highly sensitive and rapid assay method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous estimation of tolmetin and MED5 in human plasma []. This technique offers increased sensitivity and specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.